Demethylvestitol

説明

Demethylvestitol is a compound that is part of a class of molecules known for their presence in plant metabolism and their involvement in various biological processes. The synthesis and study of such compounds are significant due to their potential applications in pharmacology and biochemistry. Although the provided data does not directly discuss demethylvestitol, it does mention a closely related compound, demethyl salvicanol, which is a rearranged diterpene. This suggests that demethylvestitol may also be a diterpene or related in structure to the compounds discussed in the papers .

Synthesis Analysis

The synthesis of demethyl salvicanol, which may share similarities with demethylvestitol, involves a zinc-promoted coupling reaction of benzyl

科学的研究の応用

Antifungal Activity

Demethylvestitol, as part of the phenanthroindolizidine alkaloids, has been shown to inhibit the growth of Penicillium italicum, a postharvest pathogen affecting citrus fruits. Studies indicate that demethylvestitol potentially inhibits this pathogen through membrane damage and energy deficit, thereby serving as a natural antifungal agent for controlling postharvest blue mold disease in citrus fruits (Chen, Qi, Peng, Chen, & Wan, 2019).

Cancer Research

Demethylvestitol has been identified in studies examining DNA demethylation agents, which are used in cancer treatment. These studies have focused on hematopoietic malignancies and other cancers, investigating the reactivation of silenced genes and the potential for cancer prevention by altering DNA methylation events early during tumorigenesis (Claus, Almstedt, & Lübbert, 2005).

Cardiomyogenic Differentiation

Research on demethylvestitol derivatives, like 5-azacytidine, has explored their role in promoting cardiomyogenic differentiation in various cell types. This includes its effects on human adipose precursor cells, suggesting potential applications in regenerative medicine and tissue engineering (Lee, Sepulveda, Rubin, & Marra, 2009).

Phototoxicity Studies

Studies have utilized demethylvestitol derivatives to explore phototoxicity in guinea pigs, providing insights into the role of complement and polymorphonuclear cells in phototoxic lesions induced by these substances (Lim, Novotny, & Gigli, 1983).

Isoflavonoid Phytoalexins

Demethylvestitol has been identified as an isoflavonoid phytoalexin in plants like Lotus hispidus and Erythrina sandwicensis. Its presence suggests a role in the plant's defense mechanisms against fungal infections (Ingham & Dewick, 1979).

Gastric Cancer Prevention

Research indicates that DNA demethylation agents, including derivatives of demethylvestitol, may decrease the incidence of gastric cancers, highlighting the importance of DNA methylation in the origin of inflammation-related cancers (Schneider & Peek, 2013).

Genome Stability

Demethylvestitol-related compounds have been studied for their role in genome stability, particularly in the context of carcinogenesis. DNA hypomethylation, a process influenced by these compounds, has been linked to elevated mutation rates and genomic instability in tumor cells (Chen, Pettersson, Beard, Jackson-Grusby, & Jaenisch, 1998).

Epigenetic Therapy in Leukemia

Demethylvestitol derivatives have been researched as potential therapeutic agents in acute myeloid leukemia, specifically focusing on their role in inhibiting lysine‐specific demethylase 1 (LSD1), an enzyme crucial in the self‐renewal of leukemic stem cells (Mould, McGonagle, Wiseman, Williams, & Jordan, 2015).

Ecological Epigenetic Experiments

Demethylvestitol and its analogs have been used in ecological epigenetic experiments to study DNA demethylation in plants, providing insights into epigenetic effects without the need for extensive DNA sequencing (Puy, Dvořáková, Carmona, de Bello, Hiiesalu, & Latzel, 2017).

Anticancer Properties in Melanoma

Research on demethylzeylasteral, a derivative of demethylvestitol, has shown anticancer properties in melanoma cells by inhibiting cell proliferation and inducing apoptosis. It acts by suppressing the expression of MCL1, an anti-apoptotic protein, suggesting its potential as a novel anti-tumor compound (Zhao, He, Li, Peng, Wang, Dong, Zhao, Liu, Wu, & Cui, 2017).

Synergistic Anti-Cancer Effects

A combination of methyl donor S-adenosyl methionine and DNA methylation inhibitor 5-aza-2'-deoxycytidine, related to demethylvestitol, has shown synergistic effects in anti-breast cancer treatment. This combination inhibits global and gene-specific demethylation while enhancing the growth inhibitory effects (Chik, Machnes, & Szyf, 2014).

Protection Against Oxidative Damage

Demethyldiisoeugenol, another derivative, has demonstrated the ability to protect red blood cells against oxidative damage, potentially offering therapeutic benefits in conditions like beta-thalassemia (Ko, Hsiao, & Kuo, 1997).

Resistance Against Fungal Infections

DEM has been shown to activate the lignin biosynthesis pathway and maintain redox balance in navel oranges, conferring resistance against Penicillium italicum infection (Chen, Peng, Wan, Zhang, Gan, Zeng, Kai, & Chen, 2022).

DNA Methylation and Fragile X Syndrome

Research has explored the role of demethylating agents in fragile X expression, with findings suggesting that DNA demethylation is not involved in this process (Glover, Coyle-Morris, Pearce-Birge, Berger, & Gemmill, 1986).

Clinical and Biological Effects on Solid Tumours

A systematic review summarized the effects of demethylating agents on solid tumors, showing improvements in clinical outcomes and alterations in methylation status. This emphasizes the potential of these agents in cancer treatment, although overall response remains limited (Linnekamp, Butter, Spijker, Medema, & van Laarhoven, 2017).

特性

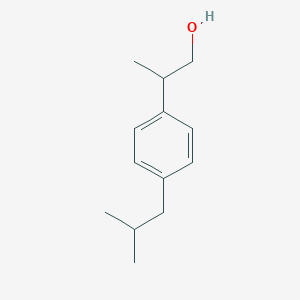

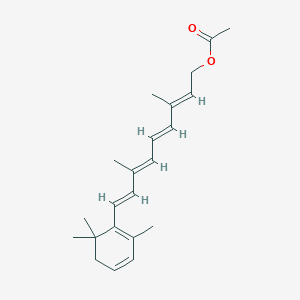

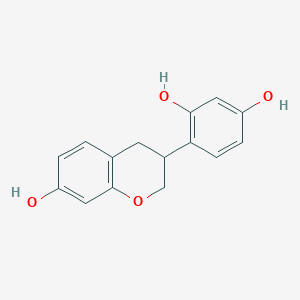

IUPAC Name |

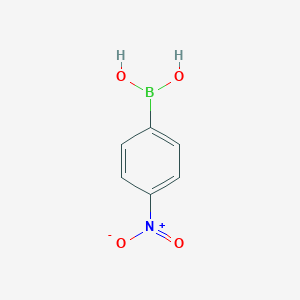

4-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c16-11-3-4-13(14(18)6-11)10-5-9-1-2-12(17)7-15(9)19-8-10/h1-4,6-7,10,16-18H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZBXHPHEBCWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC(=C2)O)C3=C(C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316570 | |

| Record name | Demethylvestitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Demethylvestitol | |

CAS RN |

65332-45-8 | |

| Record name | Demethylvestitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65332-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demethylvestitol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065332458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethylvestitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMETHYLVESTITOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YG211N26G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Demethylvestitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B129747.png)

![1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine](/img/structure/B129755.png)